molecular formula C6H9N3O2 B576846 HISTIDINE, L-, [CARBOXYL-14C] CAS No. 10413-69-1

HISTIDINE, L-, [CARBOXYL-14C]

Cat. No.: B576846
CAS No.: 10413-69-1
M. Wt: 157.149
InChI Key: HNDVDQJCIGZPNO-YDUYVQCESA-N
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Description

Histidine, L-, [Carboxyl-14C] is a radiolabeled form of the essential amino acid L-histidine. This compound is used extensively in biochemical and physiological research due to its ability to trace metabolic pathways and protein synthesis. L-histidine itself is an alpha-amino acid that contains an amino group (-NH2), a carboxyl group (-COOH), and an imidazole side chain. It plays a crucial role in various biological processes, including the synthesis of proteins, the production of histamine, and the regulation of pH levels in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-histidine typically involves the fermentation of glucose using microorganisms such as Escherichia coli. The process begins with the conversion of glucose to phosphoribosyl pyrophosphate (PRPP), which then reacts with adenosine triphosphate (ATP) to form phosphoribosyl-ATP. This intermediate undergoes several enzymatic transformations to produce L-histidine .

Industrial Production Methods

Industrial production of L-histidine often employs genetically engineered strains of Escherichia coli that are optimized for high yield and reduced feedback inhibition. The fermentation process is carefully controlled to maintain optimal conditions for microbial growth and histidine production. After fermentation, the histidine is extracted and purified using techniques such as ion exchange chromatography .

Chemical Reactions Analysis

Types of Reactions

L-histidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-histidine, particularly in its radiolabeled form, is widely used in scientific research:

    Chemistry: Used to study enzyme mechanisms and protein-ligand interactions.

    Biology: Essential for studying metabolic pathways and protein synthesis.

    Medicine: Investigated for its role in immune response, gastric acid secretion, and as a potential therapeutic agent for conditions like rheumatoid arthritis.

    Industry: Used in the production of pharmaceuticals and as a nutritional supplement

Mechanism of Action

L-histidine exerts its effects through several mechanisms:

Comparison with Similar Compounds

L-histidine can be compared with other amino acids that have similar properties:

L-histidine is unique due to its imidazole side chain, which allows it to participate in a wide range of biochemical reactions and interactions, making it a versatile and essential amino acid in biological systems .

Properties

CAS No.

10413-69-1

Molecular Formula

C6H9N3O2

Molecular Weight

157.149

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i5+2

InChI Key

HNDVDQJCIGZPNO-YDUYVQCESA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)N

Synonyms

HISTIDINE, L-, [CARBOXYL-14C]

Origin of Product

United States

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